BenchChemオンラインストアへようこそ!

2-((3,5-Dimethoxybenzyl)thio)-5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole

Drug-likeness Membrane permeability Fragment-based screening

2-((3,5-Dimethoxybenzyl)thio)-5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole (CAS 1105220-89-0) is a synthetic heterocyclic compound built on a 1,3,4-thiadiazole core, substituted at position 2 with a 3,5-dimethoxybenzylthio moiety and at position 5 with a 4-methylpiperazine ring. With a molecular weight of 366.5 g/mol, an XLogP3 of 2.9, zero hydrogen bond donors, eight hydrogen bond acceptors, and a topological polar surface area (TPSA) of 104 Ų , the compound satisfies all Lipinski Rule of Five criteria and occupies a physicochemical space associated with favorable oral drug-likeness.

Molecular Formula C16H22N4O2S2
Molecular Weight 366.5
CAS No. 1105220-89-0
Cat. No. B2477473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3,5-Dimethoxybenzyl)thio)-5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole
CAS1105220-89-0
Molecular FormulaC16H22N4O2S2
Molecular Weight366.5
Structural Identifiers
SMILESCN1CCN(CC1)C2=NN=C(S2)SCC3=CC(=CC(=C3)OC)OC
InChIInChI=1S/C16H22N4O2S2/c1-19-4-6-20(7-5-19)15-17-18-16(24-15)23-11-12-8-13(21-2)10-14(9-12)22-3/h8-10H,4-7,11H2,1-3H3
InChIKeyXEBAVHMLJOXEPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((3,5-Dimethoxybenzyl)thio)-5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole (CAS 1105220-89-0): Physicochemical Identity and Scaffold Context


2-((3,5-Dimethoxybenzyl)thio)-5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole (CAS 1105220-89-0) is a synthetic heterocyclic compound built on a 1,3,4-thiadiazole core, substituted at position 2 with a 3,5-dimethoxybenzylthio moiety and at position 5 with a 4-methylpiperazine ring [1]. With a molecular weight of 366.5 g/mol, an XLogP3 of 2.9, zero hydrogen bond donors, eight hydrogen bond acceptors, and a topological polar surface area (TPSA) of 104 Ų [1], the compound satisfies all Lipinski Rule of Five criteria and occupies a physicochemical space associated with favorable oral drug-likeness. The 1,3,4-thiadiazole scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating anticancer, antibacterial, anti-inflammatory, and anticonvulsant activities across multiple studies [2]. The benzylthio-piperazinyl-thiadiazole sub-class has been specifically explored for antibacterial applications, where the structure of the benzyl unit has been shown to dramatically impact biological activity [3].

Why In-Class Substitution of 2-((3,5-Dimethoxybenzyl)thio)-5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole Carries Quantifiable Risk


Within the benzylthio-piperazinyl-1,3,4-thiadiazole family, minor structural modifications produce non-linear and often unpredictable changes in biological potency. Published structure-activity relationship (SAR) data on closely related series demonstrate that replacing a 4-methyl group on the piperazine with a 4-ethyl group can yield a two-fold increase in cytotoxic potency (IC₅₀ from 51.56 to 25.21 µg/mL against MCF-7 cells), while a 4-phenyl substitution results in equipotent but pharmacokinetically distinct behavior [1]. Similarly, the nature of the benzylthio substituent—whether unsubstituted benzyl, halogenated benzyl, or dimethoxybenzyl—profoundly affects both antibacterial MIC values and selectivity profiles, with 2-chlorobenzylthio analogs reaching MIC values as low as 0.06 µg/mL against Staphylococcus aureus [2]. The 3,5-dimethoxy substitution pattern on the target compound is electronically and sterically distinct from both unsubstituted benzyl and mono-halogenated benzyl analogs, predicting divergent target engagement. Generic interchange without experimental confirmation of equivalent activity in the specific assay system of interest therefore carries a high risk of failed replication [1][2].

Quantitative Differentiation Evidence for 2-((3,5-Dimethoxybenzyl)thio)-5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole Against Closest Analogs


Molecular Weight Advantage of 366.5 g/mol vs. 458.6 g/mol for the 4-Methoxyphenylpiperazine Analog (CAS 1105225-25-9)

The target compound (MW 366.5 g/mol) [1] is 92.1 g/mol (~20%) lighter than its closest commercially cataloged structural analog, 2-((3,5-dimethoxybenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole (CAS 1105225-25-9, MW 458.6 g/mol) . Both compounds share the identical 3,5-dimethoxybenzylthio-thiadiazole core but differ in the piperazine N-substituent (methyl vs. 4-methoxyphenyl). The 92-Dalton difference places the analog substantially closer to the 500 Da upper limit of the Lipinski Rule of Five, while the target remains comfortably within optimal lead-like space (MW ≤ 350–400 Da) preferred for fragment-based and lead-discovery programs. Lower molecular weight is correlated with improved passive membrane permeability and reduced susceptibility to efflux transporters, although direct comparative permeability data are not available for these specific compounds.

Drug-likeness Membrane permeability Fragment-based screening

Zero Hydrogen Bond Donors (HBD = 0) vs. Amino-Substituted Analogs: Implications for Membrane Permeability and CNS Exposure

The target compound has a computed hydrogen bond donor count of zero [1], which distinguishes it from analogs such as 5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine (CAS 71125-50-3) that contain a primary amine (HBD = 2). A zero HBD count is a favorable attribute for passive blood-brain barrier (BBB) penetration; the CNS MPO (Multiparameter Optimization) desirability score penalizes HBD > 0, and empirical evidence across CNS drug datasets shows that compounds with HBD ≤ 1 have a significantly higher probability of achieving brain exposure [2]. While the amino analog may engage additional hydrogen bond interactions at the target site, the zero-HBD profile of the target compound offers a strategic advantage when CNS permeability is a design criterion.

CNS drug discovery Blood-brain barrier penetration Hydrogen bonding

XLogP3 of 2.9 Positions the Compound Within the Optimal Oral Bioavailability Window

The target compound exhibits a computed XLogP3 of 2.9 [1], placing it within the optimal lipophilicity range (logP 1–3) associated with favorable oral absorption and reduced metabolic liability. By contrast, the 4-methoxyphenylpiperazine analog (CAS 1105225-25-9) is predicted to have a higher logP (>4.0 based on the addition of a methoxyphenyl group contributing approximately +1.2 to +1.5 logP units relative to the methyl substituent), which may increase the risk of CYP-mediated metabolism, hERG channel inhibition, and poor aqueous solubility. Empirical analyses of oral drug candidates have established that logP values between 1 and 3 correlate with the highest probability of successful development, while logP > 4 is associated with increased attrition due to pharmacokinetic failure [2].

Lipophilicity Oral bioavailability ADME optimization

Topological Polar Surface Area of 104 Ų vs. Larger Analogs: Favorable Positioning for Oral Absorption and CNS Penetration

The target compound has a computed topological polar surface area (TPSA) of 104 Ų [1]. This value is below the established threshold of 140 Ų for good oral bioavailability [2] and approaches the 90 Ų threshold commonly cited as the upper limit for favorable CNS penetration [2]. The 4-methoxyphenylpiperazine analog (CAS 1105225-25-9), with an additional methoxyphenyl group, is expected to have a TPSA of approximately 125–135 Ų, pushing it closer to the oral bioavailability cutoff and further from the CNS-favorable range. The 20–30 Ų difference, while modest in absolute terms, can meaningfully impact the probability of achieving target tissue concentrations when CNS exposure is a design objective.

Oral absorption CNS penetration Polar surface area

Class-Level SAR Evidence: Benzylthio Substituent on 1,3,4-Thiadiazole Critically Modulates Antibacterial Potency (MIC Range: 0.06 to >64 µg/mL)

In a structurally related series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl)piperazinyl quinolones, the nature of the benzyl substitution was shown to be a critical determinant of antibacterial potency: the 2-chlorobenzylthio analog (compound 4e) achieved an MIC of 0.06 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis, while unsubstituted benzylthio analogs and those with alternative substitution patterns displayed substantially higher MIC values [1]. The 3,5-dimethoxybenzylthio group on the target compound represents an electronically distinct substitution pattern (electron-donating methoxy groups at meta positions) that has not been directly evaluated in published antibacterial SAR. Given that the benzyl unit dramatically impacts activity [1], the 3,5-dimethoxy substitution pattern may confer a unique selectivity or potency profile that cannot be inferred from data on halogenated or unsubstituted benzyl analogs.

Antibacterial SAR Benzylthio substitution Gram-positive activity

Piperazine N-Substituent SAR: 4-Methyl vs. 4-Ethyl Produces Two-Fold Difference in Anticancer IC₅₀ (MCF-7)

In a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds with substituted piperazines at the 2-position, the 4-methylpiperazine derivative (compound 4a) exhibited an IC₅₀ of 51.56 µg/mL against MCF-7 breast cancer cells, while elongation to a 4-ethylpiperazine (compound 4b) improved potency two-fold to IC₅₀ = 25.21 µg/mL [1]. Further substitution to 4-phenyl yielded equipotent activity (4c, IC₅₀ = 49.40 µg/mL), but grafting a p-methyl group onto the phenyl ring restored potency (4d, IC₅₀ = 21.75 µg/mL). This SAR demonstrates that the piperazine N-substituent is a sensitive modulator of cytotoxic activity, with small changes producing measurable potency shifts. While the target compound features a distinct 2-benzylthio substitution pattern not present in this series, the piperazine SAR principle—that the 4-methyl group represents a baseline activity level from which other substituents can improve or diminish potency—is directly applicable to predicting the behavior of the target compound relative to its 4-arylpiperazine analogs [1].

Anticancer SAR Piperazine substitution Cytotoxicity

Recommended Application Scenarios for 2-((3,5-Dimethoxybenzyl)thio)-5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole Based on Quantitative Differentiation Evidence


Lead-Like Fragment Screening in Oral Drug Discovery Programs

With a molecular weight of 366.5 g/mol, XLogP3 of 2.9, and zero hydrogen bond donors [1], this compound is well-suited as a screening candidate in fragment-based or lead-like discovery programs targeting oral bioavailability. Its physicochemical profile (MW < 400, logP 1–3) aligns with lead-like criteria more closely than the heavier 4-methoxyphenylpiperazine analog (458.6 g/mol), offering greater compliance with property-based screening filters commonly applied in pharmaceutical lead identification [1]. The compound satisfies all Lipinski Rule of Five criteria with zero violations [1], reducing the risk of ADME-related attrition in early-stage programs.

CNS-Penetrant Candidate Profiling in Neurodegenerative or Psychiatric Disease Models

The combination of TPSA = 104 Ų, HBD = 0, and XLogP3 = 2.9 places this compound near the favorable boundary for CNS drug candidates [1]. Compared to the 4-methoxyphenylpiperazine analog (estimated TPSA ~125–135 Ų), the target compound has a higher probability of achieving meaningful brain exposure, making it a rational choice for primary screens targeting CNS indications where blood-brain barrier penetration is required [2]. The 1,3,4-thiadiazole scaffold has precedent in CNS-active compounds, including anticonvulsant and antidepressant derivatives [3].

Antibacterial SAR Expansion Leveraging the 3,5-Dimethoxybenzylthio Substituent

Published antibacterial SAR on benzylthio-1,3,4-thiadiazol-2-yl piperazine derivatives shows that potency against Gram-positive bacteria ranges from MIC 0.06 µg/mL to >64 µg/mL depending on benzyl substitution pattern [1]. The 3,5-dimethoxybenzylthio group represents an unexplored electronic environment (electron-donating, meta-substituted) within this SAR landscape. Procurement of this compound for systematic antibacterial screening against Staphylococcus aureus, Staphylococcus epidermidis, and resistant strains would fill a gap in the published SAR and may reveal a distinct potency or selectivity profile compared to previously characterized chloro-, fluoro-, and unsubstituted benzyl analogs [1].

Parallel SAR Studies Comparing N-Methyl vs. N-Arylpiperazine 1,3,4-Thiadiazoles in Oncology

The piperazine N-methyl group on the target compound represents a baseline substitution within the 1,3,4-thiadiazole anticancer class [1]. Published data indicate that elongation to N-ethyl or substitution to N-aryl can alter MCF-7 cytotoxicity by two-fold or more [1]. A systematic procurement strategy that includes both the target compound (4-methylpiperazine) and the closely related 4-(4-methoxyphenyl)piperazine analog (CAS 1105225-25-9) would enable direct head-to-head cytotoxicity profiling, generating proprietary SAR data to guide lead optimization in oncology programs targeting breast (MCF-7), liver (HepG2), or lung (A549) cancer cell lines.

Quote Request

Request a Quote for 2-((3,5-Dimethoxybenzyl)thio)-5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.